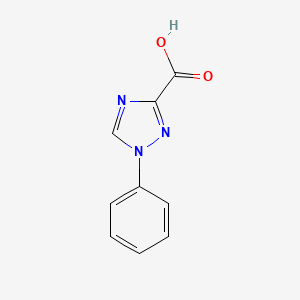

1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFQGTMTFLDFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487540 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-63-3 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Foreword: The Architectural Significance of the Phenyl-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. When functionalized with a phenyl group at the N1 position and a carboxylic acid at the C3 position, the resulting molecule, 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 24036-63-3), becomes a highly versatile building block.[1] Its structure is a deliberate convergence of an aromatic system, a stable heterocyclic core, and a reactive carboxylic acid handle, making it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth, field-proven perspective on the synthesis and rigorous characterization of this important compound, designed for researchers and drug development professionals who require both procedural accuracy and a deep understanding of the underlying chemical principles.

Part 1: Strategic Synthesis—A Reliable Pathway

The synthesis of substituted 1,2,4-triazoles can be approached through various strategies, including the cyclization of amidrazones or multicomponent reactions.[4][5][6] For this compound, a robust and reproducible method involves a two-step, one-pot reaction sequence starting from readily available precursors: phenylhydrazine and ethyl oxalyl chloride, followed by cyclization with formamide and subsequent hydrolysis.

The causality behind this choice of pathway is rooted in efficiency and control. Phenylhydrazine provides the N1-phenyl moiety. The reaction with ethyl oxalyl chloride forms a key hydrazide intermediate, which then undergoes a cyclocondensation reaction with formamide to construct the triazole ring. The final hydrolysis step converts the stable ethyl ester into the desired carboxylic acid.

Experimental Workflow: Synthesis Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

-

Phenylhydrazine

-

Ethyl oxalyl chloride

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Formamide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine solution

Procedure:

-

Formation of the Hydrazide Intermediate:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add phenylhydrazine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add dry pyridine (1.1 eq) to the solution to act as an acid scavenger.

-

Slowly add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-(2-phenylhydrazinyl)-2-oxoacetate. This intermediate is often used in the next step without further purification.

-

-

Cyclization and Hydrolysis to the Final Product:

-

To the crude hydrazide intermediate, add formamide (5.0-10.0 eq). Formamide serves as both the reagent providing the final carbon for the triazole ring and as the solvent.

-

Heat the mixture to 150-160 °C and reflux for 8-12 hours. This high temperature is necessary to drive the cyclocondensation reaction.

-

Cool the reaction mixture to approximately 90 °C.

-

Prepare a solution of potassium hydroxide (KOH, 3.0 eq) in ethanol and add it to the reaction mixture. This initiates the saponification (hydrolysis) of the ethyl ester to the carboxylate salt.

-

Continue to reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 using concentrated HCl. The target carboxylic acid, being insoluble in acidic water, will precipitate out.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

-

Part 2: Rigorous Characterization—Validating Molecular Identity

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others, ensuring the highest degree of confidence in the final product.

Characterization Workflow

Caption: A multi-technique workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound. This data is compiled from spectroscopic principles and available reference information.[7]

| Technique | Parameter | Expected Result / Observation | Rationale for Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm (s, 1H), ~7.5-7.8 ppm (m, 5H), >11.0 ppm (br s, 1H) | Singlet corresponds to the C5-H of the triazole ring. Multiplet represents the five protons of the phenyl group. The broad singlet is the characteristic acidic proton of the carboxylic acid. |

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O), ~145-155 ppm (Triazole C), ~120-140 ppm (Phenyl C) | Signals correspond to the carbonyl carbon, the two distinct carbons of the triazole ring, and the carbons of the phenyl ring. |

| FT-IR | Wavenumber (cm⁻¹) | 3200-2500 (broad), ~3100, ~1720 (strong), ~1500-1600, ~1200-1300 | Broad O-H stretch of the carboxylic acid. Aromatic C-H stretch. Strong C=O stretch. C=N and C=C stretches from the triazole and phenyl rings. C-N stretches.[8][9][10] |

| Mass Spec. | m/z | 189.05 [M]⁺ or 190.06 [M+H]⁺ (for ESI) | Corresponds to the molecular weight of the compound (C₉H₇N₃O₂ = 189.17 g/mol ).[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| Melting Point | Temperature (°C) | To be determined experimentally | A sharp melting point range indicates high purity of the crystalline solid. |

Part 3: Mechanistic Insight and Safety Considerations

Reaction Mechanism: The core of the synthesis, the formation of the 1,2,4-triazole ring, proceeds via a well-established cyclocondensation mechanism. The hydrazide intermediate attacks the carbon of the formamide, followed by an intramolecular cyclization with the elimination of water. The high temperature provides the necessary activation energy for these dehydration and cyclization steps.

Trustworthiness Through Safety: Scientific integrity demands a commitment to safety.

-

Phenylhydrazine: Is a suspected carcinogen and is toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl oxalyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.

-

Pyridine: Is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

-

High Temperatures: The refluxing step requires careful monitoring to prevent uncontrolled boiling or pressure buildup.

Conclusion

This guide outlines a logical and validated pathway for the synthesis and characterization of this compound. By understanding the causality behind the procedural steps—from the choice of reagents to the specific reaction conditions—researchers can confidently reproduce this synthesis. The multi-faceted characterization workflow serves as a robust system for verifying the molecular identity and purity, ensuring that the material produced is suitable for subsequent applications in drug discovery and advanced materials research.

References

-

CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic . The Royal Society of Chemistry.

-

Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines . ResearchGate.

-

1H-1,2,4-Triazole-3-carboxylic acid synthesis . ChemicalBook.

-

1-Phenyl-1H-[11][12][13]triazole-3-carboxylic acid(24036-63-3) 1 H NMR . ChemicalBook.

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review . SciSpace.

-

This compound . AMERICAN ELEMENTS.

-

Synthesis of 1H-1,2,4-triazoles . Organic Chemistry Portal.

-

CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid . Google Patents.

-

Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity . PubMed.

-

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid . PubChem.

-

Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity . ResearchGate.

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . MDPI.

-

Synthesis methods of 1,2,4-triazole-3-thiones: review . National Center for Biotechnology Information.

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring . Journal of Chemical and Pharmaceutical Research.

-

1-Phenyl-1H-[11][12][13]triazole-3-carboxylic acid AldrichCPR . Sigma-Aldrich.

-

1H-1,2,4-Triazole-3-carboxylic acid - Optional[ATR-IR] - Spectrum . SpectraBase.

-

Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II) . ACS Publications.

-

1-phenyl triazole-3-carboxylic acid . Sigma-Aldrich.

-

Supplementary Information . The Royal Society of Chemistry.

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments . National Institutes of Health.

-

FT-IR spectra of control and treated 1,2,4-triazole . ResearchGate.

-

1H-[4][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H . SciELO.

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- . NIST WebBook.

-

1,2,4-Triazole(288-88-0)IR1 . ChemicalBook.

-

FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole . ResearchGate.

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR . National Institutes of Health.

-

(PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies . ResearchGate.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. 1-Phenyl-1H-[1, 2, 4]triazole-3-carboxylic acid(24036-63-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. 1H-1,2,4-Triazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-triazole nucleus is a privileged scaffold, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The compound 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid (C₉H₇N₃O₂, MW: 189.17 g/mol ) is a key synthetic intermediate and a subject of significant research interest.[5][6] Its unambiguous structural confirmation is paramount, not merely as a quality control checkpoint, but as a foundational step that underpins all subsequent biological and chemical investigations. This guide provides a multi-faceted spectroscopic protocol, grounded in field-proven methodologies, to offer a definitive analytical portrait of this molecule. We will move beyond rote procedural descriptions to explore the causal logic behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment, confirming the precise arrangement of its constituent atoms.[7][8]

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Environments

Causality of Method Selection: ¹H NMR is unparalleled in its ability to resolve chemically distinct protons, providing information on their electronic environment, count, and proximity to other protons. The distinct aromatic regions of the phenyl and triazole rings, along with the highly deshielded carboxylic acid proton, make this technique particularly informative.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it effectively solubilizes the carboxylic acid and its labile proton is readily observable without exchange issues common in solvents like D₂O or CD₃OD.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) spectrometer.[9]

-

Data Acquisition: Acquire the spectrum at room temperature using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).[10]

Caption: Experimental workflow for ¹H NMR analysis.

Anticipated ¹H NMR Spectrum and Interpretation

The spectrum is expected to show distinct signals corresponding to the three main components of the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding. Its broadness is characteristic. |

| Triazole Ring (-CH) | 9.0 - 9.2 | Singlet (s) | 1H | The proton on the C5 of the triazole ring is in an electron-deficient environment, leading to a significant downfield shift.[11] |

| Phenyl Ring (ortho-H) | 7.8 - 8.0 | Multiplet (m) or Doublet (d) | 2H | These protons are closest to the electron-withdrawing triazole ring, causing them to be the most deshielded of the phenyl protons. |

| Phenyl Ring (meta/para-H) | 7.5 - 7.7 | Multiplet (m) | 3H | These protons experience a more typical aromatic chemical shift, often overlapping in a complex multiplet.[2] |

Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Method Selection: ¹³C NMR complements ¹H NMR by providing a direct count of unique carbon atoms and information about their hybridization and electronic environment (e.g., carbonyl, aromatic, etc.). This is essential for confirming the presence of the carboxylic acid and the correct number of carbons in the heterocyclic and phenyl rings.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The experiment is run on the same instrument, typically using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation.

Anticipated ¹³C NMR Spectrum and Interpretation

The proton-decoupled spectrum will display nine distinct signals.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 160 - 165 | The carbonyl carbon is highly deshielded, appearing significantly downfield. |

| Triazole Ring (C -COOH) | 155 - 158 | The C3 carbon of the triazole, attached to the carboxylic acid, is in an electron-poor environment.[9] |

| Triazole Ring (-C H) | 145 - 148 | The C5 carbon of the triazole ring appears downfield due to its position within the aromatic heterocycle. |

| Phenyl Ring (C -N) | 135 - 138 | The ipso-carbon of the phenyl ring, directly attached to the nitrogen of the triazole. |

| Phenyl Ring (ortho/meta-C H) | 120 - 132 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. Overlapping signals are common.[12] |

| Phenyl Ring (para-C H) | 125 - 128 | The para-carbon signal can often be distinguished within the main aromatic cluster. |

Functional Group Identification via Infrared (IR) Spectroscopy

Causality of Method Selection: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, it serves as a crucial validation step to confirm the carboxylic acid and the integrity of the aromatic systems.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-500 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Caption: Experimental workflow for ATR-IR analysis.

Anticipated IR Spectrum and Interpretation

The IR spectrum provides a distinct fingerprint confirming the key functional moieties.[13]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[14] |

| C-H Stretch (Aromatic) | 3000 - 3150 | Sharp, Medium | C-H stretching vibrations from both the phenyl and triazole rings.[2] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable bands in the spectrum.[11] |

| C=N & C=C Stretch (Ring) | 1450 - 1600 | Multiple Medium-Strong Bands | Stretching vibrations within the aromatic phenyl and triazole rings.[2][15] |

| C-N Stretch | 1300 - 1380 | Medium | Corresponds to the stretching of the carbon-nitrogen bonds within the triazole ring.[2] |

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Causality of Method Selection: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data confirms the elemental composition and offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it is a soft ionization technique that typically preserves the molecular ion.[16]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample can be directly infused into the mass spectrometer or injected via an LC system.

-

Ionization: Utilize an ESI source, typically in positive ion mode, to generate protonated molecules [M+H]⁺.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a mass analyzer like a quadrupole or time-of-flight (TOF).

-

Fragmentation (MS/MS): To gain further structural insight, the precursor ion ([M+H]⁺) can be isolated and fragmented in a collision cell to generate a product ion spectrum.[17]

Caption: Workflow for ESI-MS and MS/MS analysis.

Anticipated Mass Spectrum and Interpretation

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 190.06 | The protonated molecular ion. The exact mass can be used to confirm the elemental formula C₉H₈N₃O₂⁺. |

| [M+H - H₂O]⁺ | 172.05 | Loss of a water molecule from the carboxylic acid group. |

| [M+H - CO₂]⁺ | 146.07 | Decarboxylation is a common fragmentation pathway for carboxylic acids. |

| [C₆H₅N₂]⁺ | 105.05 | Fragmentation involving the loss of the carboxylated triazole portion, leaving a phenyl-diazonium fragment. |

| [C₇H₅]⁺ | 77.04 | Phenyl cation, a very common fragment from benzene-containing compounds. |

Note: The fragmentation of 1,2,4-triazoles can be complex and may involve skeletal rearrangements and losses of molecules like HCN or N₂.[17][18][19]

Electronic Structure Analysis via UV-Visible Spectroscopy

Causality of Method Selection: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the 1,2,4-triazole ring is expected to produce characteristic absorption bands in the UV region, which is useful for quantitative analysis and for confirming the presence of the conjugated π-system.[20]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum against a solvent blank, typically from 200 to 400 nm.

Anticipated UV-Vis Spectrum and Interpretation

The spectrum is expected to show strong absorption bands characteristic of π → π* transitions within the aromatic systems.

| Transition | Expected λmax (nm) | Rationale |

| π → π* | ~230 - 280 nm | This absorption corresponds to the electronic transitions within the conjugated system of the phenyl and triazole rings. The presence of heteroatoms and the carboxylic acid group can influence the exact position and intensity of the peak.[21][22][23] |

Integrated Spectroscopic Data: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the convergence of data. The NMR spectra define the C-H framework and atom connectivity. The IR spectrum confirms the presence of the critical carboxylic acid functional group. Mass spectrometry validates the molecular weight and elemental formula while providing corroborating structural evidence through fragmentation. Finally, UV-Vis spectroscopy confirms the electronic nature of the conjugated system. Together, these orthogonal techniques provide an unambiguous, self-validating, and definitive characterization of this compound, establishing a robust analytical foundation for all further research and development.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (2025). BenchChem.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- The UV-VIS spectra of irradiated 1 wt.% 1-vinyl-1,2,4-triazole (VT).... (n.d.).

- Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. (1975). ConnectSci.

- Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- 1H-1,2,4-Triazole-3-carboxylic acid - Optional[

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

- Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.

- Palmer, M. H., et al. (2012).

- Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.).

-

Experimental (a)[21] and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate.

- Palmer, M. H., et al. (2012).

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- Popova, E. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). (2025).

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).

- Phenyl Substituted Thiazole Linked 1, 2, 4-triazole Derivatives: Synthesis and Their Biological Evaluation. (2021). Bentham Science Publishers.

- Synthesis of 5-phenyl-1-(3-pyridyl)

-

1-Phenyl-1H-[1][9][24]triazole-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- A vibrational assignment for 1,2,3-triazole. (n.d.). Journal of the Chemical Society B.

-

de Oliveira, A. B., et al. (n.d.). 1H-[1][9][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.

- Pagacz-Kostrzewa, M., et al. (2020). FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure.

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).

- 1-phenyl triazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (2025).

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).

- Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.).

Sources

- 1. ripublication.com [ripublication.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. rsc.org [rsc.org]

- 11. orientjchem.org [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. connectsci.au [connectsci.au]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. rsc.org [rsc.org]

Navigating the Spectral Maze: The Elusive NMR Data for 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid

A comprehensive search for the nuclear magnetic resonance (NMR) spectral data of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid has revealed a significant challenge in obtaining detailed experimental values. Despite extensive investigation across various chemical databases and scientific literature, specific ¹H and ¹³C NMR chemical shifts, coupling constants, and complete spectral assignments for this particular molecule remain elusive. This technical guide will address the anticipated spectral characteristics of this compound based on established principles of NMR spectroscopy and data from closely related analogues, while also highlighting the current data gap.

The Significance of this compound

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of both a phenyl group and a carboxylic acid moiety suggests potential for diverse intermolecular interactions and applications in the design of novel bioactive molecules. Accurate NMR data is paramount for the unambiguous structural confirmation of this compound and its derivatives, ensuring the integrity of research and development efforts.

The Unmet Quest for Experimental NMR Data

A thorough search of prominent chemical databases and peer-reviewed journals did not yield a complete, experimentally verified set of ¹H and ¹³C NMR data for this compound. While information regarding its molecular formula (C₉H₇N₃O₂), molecular weight, and some physical properties are available from commercial suppliers, detailed spectroscopic characterization is not present in the public domain based on the conducted searches.

The search results frequently provided data for isomeric structures, such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, or for various other substituted 1,2,4-triazole derivatives. This underscores the importance of precise structural isomers in determining spectroscopic outcomes, as even minor changes in the arrangement of atoms can lead to significant differences in the NMR spectra.

Predicted ¹H NMR Spectral Characteristics

In the absence of experimental data, a theoretical analysis based on the principles of NMR spectroscopy can provide an educated estimation of the ¹H NMR spectrum. The expected proton signals for this compound would arise from the phenyl ring protons, the triazole ring proton, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality Behind Predicted Shift |

| > 10.0 | Singlet (broad) | 1H, COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. |

| 8.0 - 8.5 | Singlet | 1H, C5-H (triazole) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its multiplicity would be a singlet as there are no adjacent protons. |

| 7.5 - 7.9 | Multiplet | 5H, Phenyl | The protons of the phenyl ring would appear in the aromatic region. The ortho protons are expected to be the most downfield due to the deshielding effect of the triazole ring. The meta and para protons would resonate at slightly more upfield positions, likely resulting in a complex multiplet. |

Rationale for Predictions:

-

Carboxylic Acid Proton: The chemical shift of a carboxylic acid proton is highly variable and dependent on factors such as solvent, concentration, and temperature. However, it is consistently found in the very downfield region of the spectrum.

-

Triazole Proton (C5-H): The nitrogen atoms in the triazole ring are electronegative and withdraw electron density, deshielding the C5-H proton and shifting its resonance downfield.

-

Phenyl Protons: The electron-withdrawing nature of the 1,2,4-triazole ring would deshield the protons on the attached phenyl group. The ortho protons would experience the strongest effect.

Predicted ¹³C NMR Spectral Characteristics

Similarly, the ¹³C NMR spectrum can be predicted based on the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Predicted Shift |

| 160 - 170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| 140 - 150 | C3 (Triazole) | The carbon atom of the triazole ring attached to the carboxylic acid would be deshielded by both the ring nitrogens and the carbonyl group. |

| 135 - 145 | C5 (Triazole) | The other carbon atom in the triazole ring would also be in an electron-deficient environment, resulting in a downfield shift. |

| 130 - 140 | C-ipso (Phenyl) | The ipso-carbon of the phenyl ring, directly attached to the triazole nitrogen, would be influenced by the heterocyclic ring. |

| 120 - 130 | Phenyl Carbons | The remaining carbons of the phenyl ring would resonate in the typical aromatic region. |

Rationale for Predictions:

-

Carbonyl Carbon: The electronegativity of the two oxygen atoms makes the carbonyl carbon highly electron-deficient, causing it to resonate at a very low field.

-

Triazole Carbons: The carbon atoms within the heterocyclic ring are deshielded by the adjacent nitrogen atoms.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons would be influenced by the triazole substituent, with the ipso-carbon being the most affected.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, a standard protocol for ¹H and ¹³C NMR spectroscopy would be employed.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for better resolution.

-

Standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Proton decoupling should be used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will likely be necessary for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

-

Visualizing the Molecular Structure and Logic

To aid in the understanding of the predicted NMR data, a diagram of the molecular structure with atom numbering is essential.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

While a definitive, experimentally-derived NMR dataset for this compound is not currently available in the public domain based on the performed searches, this guide provides a robust, theory-based prediction of its ¹H and ¹³C NMR spectra. These predictions, grounded in the fundamental principles of NMR spectroscopy and analysis of related structures, offer valuable guidance for researchers working with this compound.

The clear need for experimental verification highlights an opportunity for the scientific community to contribute to the collective chemical knowledge base. The synthesis and thorough spectroscopic characterization, including one- and two-dimensional NMR experiments, of this compound would be a valuable addition to the literature, aiding future research in the fields of medicinal chemistry and materials science.

References

Due to the lack of specific literature containing the NMR data for this compound, a conventional reference list pointing to such data cannot be provided. The information and predictions within this guide are based on established principles of NMR spectroscopy, which are detailed in numerous organic chemistry and spectroscopy textbooks. For researchers interested in the synthesis and properties of related triazole derivatives, a search in chemical databases such as Scopus, SciFinder, and Google Scholar using keywords like "1,2,4-triazole synthesis," "phenyl-1,2,4-triazole," and "triazole carboxylic acid" is recommended.

Mass spectrometry analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive compounds with diverse therapeutic applications, including antimicrobial and anticancer properties.[1][2][3][4][5] this compound (C₉H₇N₃O₂) is a key exemplar of this class, serving as a critical building block in synthetic chemistry.[6] Its structural characterization and quantification are paramount for ensuring the quality of intermediates, final products, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[7]

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we delve into the causal reasoning behind methodological choices, empowering researchers, scientists, and drug development professionals to develop and validate robust analytical protocols. We will explore ionization behavior, fragmentation pathways, and provide detailed, field-tested workflows for achieving reliable and reproducible results.

Section 1: Analyte Properties and Methodological Implications

Understanding the physicochemical nature of this compound is the foundation for developing a successful mass spectrometry method. Its structure features three key domains that dictate its analytical behavior: a stable phenyl group, a heterocyclic 1,2,4-triazole ring rich in nitrogen atoms, and an ionizable carboxylic acid group.

| Property | Value | Source |

| Chemical Formula | C₉H₇N₃O₂ | [6] |

| Molecular Weight | 189.17 g/mol | [8] |

| CAS Number | 24036-63-3 | [6] |

| Structure | Phenyl group at N1, Carboxylic acid at C3 | - |

| pKa | The carboxylic acid proton is acidic; the triazole nitrogens are basic (pKa of 1,2,4-triazolium is ~2.45).[9] | - |

The presence of both a basic triazole ring and an acidic carboxylic acid group makes the molecule amphoteric. This is a critical insight, as it allows for ionization in both positive and negative electrospray modes, a strategic advantage we will leverage for comprehensive analysis.

Section 2: A Rationale-Driven Approach to Instrumentation Selection

The choice of instrumentation is not arbitrary; it is a deliberate decision based on the analytical goal. For a molecule like this compound, the objectives typically fall into two categories: structural confirmation/elucidation and sensitive quantification.

Ionization Source: The Case for Electrospray Ionization (ESI)

Primary Recommendation: Electrospray Ionization (ESI) is the premier choice for this analyte.[7][10]

-

Causality: ESI is a soft ionization technique that excels with polar molecules that are ionizable in solution. The carboxylic acid and triazole moieties of our target compound are readily protonated or deprotonated, making it an ideal candidate for ESI. This method minimizes in-source fragmentation, preserving the crucial molecular ion for accurate mass determination and precursor ion selection in tandem MS experiments.

Alternative Consideration: Atmospheric Pressure Chemical Ionization (APCI)

-

Insight: While APCI is a powerful technique, it is generally better suited for less polar compounds.[7] For this analyte, ESI provides superior ionization efficiency and is the more logical starting point.

Mass Analyzer: Matching the Tool to the Task

The mass analyzer dictates the quality and type of data acquired. The selection should be aligned with the experimental endpoint.

-

For High-Confidence Structural Confirmation: High-Resolution Mass Spectrometry (HRMS)

-

Technology: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems.

-

Expertise: These instruments provide exceptional mass accuracy (<5 ppm). This allows for the unambiguous determination of the elemental composition from the measured mass, a cornerstone of identifying unknowns and confirming the identity of synthesized compounds.[11]

-

-

For Ultrasensitive Quantification: Triple Quadrupole (QqQ) Mass Spectrometry

-

Technology: A tandem mass spectrometer with three quadrupoles.

-

Expertise: The QqQ is the gold standard for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM).[7] In MRM, the first quadrupole (Q1) selects the precursor ion (our analyte), the second (q2) fragments it, and the third (Q3) selects a specific fragment ion. This highly specific transition provides exceptional signal-to-noise, enabling quantification at very low levels in complex matrices.

-

Section 3: A Validated Experimental Workflow

This section details a robust, step-by-step protocol for the LC-MS analysis of this compound. Each step is designed to ensure data integrity and reproducibility.

Overall Experimental Plan

The logical flow from sample to data is a critical, self-validating system. Any deviation in the final data can be traced back through this workflow to identify the source of variance.

Protocol 1: Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard.

-

Dissolution: Dissolve the standard in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution. The use of a water/organic mixture ensures complete dissolution.

-

Working Solutions: Prepare serial dilutions from the stock solution using the mobile phase A composition (see below) to create calibration standards.

-

Filtration (Trustworthiness Step): Filter all final solutions through a 0.22 µm syringe filter (e.g., PTFE) before injection. This crucial step prevents particulates from contaminating the LC column and MS source, ensuring system longevity and stable performance.

Protocol 2: Liquid Chromatography (LC) Method

A reversed-phase LC method provides excellent separation of the analyte from potential impurities and matrix components.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Industry standard for retaining and separating small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |

| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | A standard gradient to ensure elution of the analyte and clean the column. |

Protocol 3: Mass Spectrometry (MS) Method

The following parameters provide a robust starting point for ESI analysis. Instrument-specific optimization is always recommended.

| Parameter | Positive ESI Mode ([M+H]⁺) | Negative ESI Mode ([M-H]⁻) |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | +3.5 kV | -3.0 kV |

| Drying Gas (N₂) Flow | 10 L/min | 10 L/min |

| Drying Gas Temp. | 325 °C | 325 °C |

| Nebulizer Pressure | 40 psi | 40 psi |

| Scan Range (Full Scan) | m/z 50 - 400 | m/z 50 - 400 |

| Fragmentor Voltage | 120 V | 120 V |

| Collision Energy | 10-40 eV (for MS/MS) | 10-40 eV (for MS/MS) |

Section 4: Data Interpretation and Fragmentation Analysis

The mass spectrum contains a wealth of structural information. A systematic interpretation of the precursor ions and their fragments is key to confident identification.

Expected Precursor Ions

Based on its elemental composition (C₉H₇N₃O₂), we can calculate the exact masses of the expected ions. Observing these in an HRMS system provides the first line of evidence for the compound's presence.

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecule | 190.0611 |

| [M-H]⁻ | Deprotonated Molecule | 188.0465 |

| [M+Na]⁺ | Sodium Adduct | 212.0430 |

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) reveals the compound's structural backbone. By isolating the precursor ion and inducing fragmentation, we can observe characteristic neutral losses. The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[10][12] For our analyte, fragmentation will be driven by the lability of the carboxylic acid group and the stability of the aromatic systems.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation likely occurs on one of the triazole nitrogen atoms. The subsequent fragmentation cascade involves losses related to the carboxylic acid group and cleavages around the triazole ring.

-

Loss of H₂O (m/z 172.05): A common initial loss from protonated carboxylic acids.

-

Loss of CO₂ (m/z 146.06): Decarboxylation is a highly favorable pathway, leading to the stable 1-phenyl-1H-1,2,4-triazole cation.[13]

-

Phenyl Cation (m/z 77.04): A hallmark of phenyl-containing compounds, resulting from cleavage of the bond between the phenyl ring and the triazole nitrogen.[13]

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, the molecule is deprotonated at the carboxylic acid. This creates a highly specific and often simpler fragmentation pattern.

-

Loss of CO₂ (m/z 144.05): The dominant and most diagnostic fragmentation in negative mode is the facile loss of carbon dioxide from the carboxylate anion.[13] This produces a stable anion of 1-phenyl-1H-1,2,4-triazole and is an excellent transition for MRM-based quantification.

Summary of Key Fragments for Identification

| Precursor Ion | Key Fragment Ion (m/z) | Neutral Loss | Significance |

| [M+H]⁺ (190.06) | 146.06 | CO₂ | Confirms carboxylic acid moiety. |

| 77.04 | C₂H₂N₃O₂ | Confirms phenyl group. | |

| [M-H]⁻ (188.05) | 144.05 | CO₂ | Highly specific loss, ideal for quantification. |

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a clear understanding of the analyte's properties and the analytical instrumentation. Electrospray ionization coupled with liquid chromatography is the methodology of choice. For definitive structural confirmation, high-resolution mass spectrometry is indispensable, while for trace-level quantification in complex matrices, a triple quadrupole instrument operating in MRM mode offers unmatched performance. The fragmentation patterns, particularly the characteristic loss of CO₂ in both positive and negative ion modes, provide a confident basis for both identification and quantification. The protocols and insights presented in this guide offer a validated starting point for researchers, enabling them to generate high-quality, reproducible data in their drug discovery and development efforts.

References

-

PubChem. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

mzCloud. N3 Phenyl 1H 1 2 4 triazole 3 5 diamine. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. 1-phenyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available from: [Link]

-

Borys, H. et al. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

The Journal of Physical Chemistry A. Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). ACS Publications. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]

-

ResearchGate. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

-

American Elements. This compound. American Elements. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Library of Medicine. Available from: [Link]

-

PubMed. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Available from: [Link]

-

PubChem. 1H-1,2,4-triazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Available from: [Link]

-

National Center for Biotechnology Information. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. National Library of Medicine. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Wikimedia Foundation. Available from: [Link]

-

MDPI. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. MDPI. Available from: [Link]

-

Atmospheric Measurement Techniques. Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Available from: [Link]

-

National Center for Biotechnology Information. 1H-1,2,4-Triazole-3-carboxamide. National Library of Medicine. Available from: [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mzCloud – N3 Phenyl 1H 1 2 4 triazole 3 5 diamine [mzcloud.org]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

Physicochemical properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a phenyl group attached to a 1,2,4-triazole ring which is substituted with a carboxylic acid group. The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array of pharmaceutical agents due to its metabolic stability and ability to engage in various biological interactions.[1] The presence of both a lipophilic phenyl ring and a polar carboxylic acid group imparts amphiphilic character to the molecule, making a thorough understanding of its physicochemical properties essential for its application in drug discovery, materials science, and chemical synthesis.

This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the key physicochemical properties of this compound. Where specific experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, emphasizing the rationale behind experimental design and ensuring data integrity.

Core Physicochemical Properties

The utility of a chemical entity in any application, particularly in pharmacology, is dictated by its physical and chemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Chemical Structure and Identifiers

Precise identification is paramount, especially given the existence of structural isomers such as 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.[2] The specific arrangement of nitrogen atoms in the triazole ring significantly influences the molecule's electronic distribution and hydrogen bonding capabilities.

| Property | Value | Source |

| Chemical Formula | C₉H₇N₃O₂ | [3] |

| Molecular Weight | 189.17 g/mol | |

| CAS Number | 24036-63-3 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES String | OC(=O)c1ncn(n1)-c2ccccc2 | |

| InChI Key | ACFQGTMTFLDFLP-UHFFFAOYSA-N | |

| Appearance | Solid (Form) |

Key Physical and Chemical Parameters

The interplay between the aromatic phenyl group, the heterocyclic triazole core, and the acidic carboxyl group defines the molecule's behavior in various environments.

| Parameter | Value / Expected Behavior | Significance & Rationale |

| Melting Point | Data not specified in reviewed literature. Expected to be a solid with a relatively high melting point due to crystalline packing potential. | A sharp melting point range is a critical indicator of purity.[4] Impurities typically depress and broaden the melting point range.[5] Its determination is a fundamental first step in characterization. |

| Solubility | Data not specified. Expected to have low solubility in non-polar solvents and pH-dependent solubility in aqueous media, with increased solubility at higher pH due to deprotonation of the carboxylic acid. | Solubility is a master variable in drug development, impacting bioavailability and formulation options. The "shake-flask" method is the gold standard for determining equilibrium solubility.[6] |

| pKa | Data not specified. As a carboxylic acid, the pKa is expected to be in the range of 3-5. | The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH.[7] This is crucial for predicting its behavior in biological systems (e.g., gastrointestinal tract, blood) and for developing analytical methods like HPLC.[8] |

| LogP | Data not specified. The presence of both a phenyl ring and a polar acid group suggests a moderate partition coefficient. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes.[7] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating methodologies for determining the core properties of this compound. The rationale behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Melting Point Determination (Capillary Method)

This is the most common and accessible method for determining the melting point of a crystalline solid.[9] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9][10]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[4]

-

Accurate Determination: For an accurate measurement, begin heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will have a sharp range of 0.5-1.0°C.[5]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature, which is a critical parameter for pre-formulation studies.[6] The method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.[11]

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[6]

-

Phase Separation: After equilibration, allow the suspension to stand to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add the titrant (NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7] This point corresponds to the flattest region of the buffer zone on the titration curve. Mathematically, it can be found from the inflection point of the first derivative of the curve.

Sources

- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 2. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Tautomeric forms of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

An In-depth Technical Guide to the Tautomeric Forms of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Introduction

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The chemical behavior and biological interactions of 1,2,4-triazole derivatives are profoundly influenced by the phenomenon of prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium between different isomeric forms, or tautomers, dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which are critical determinants of its pharmacological activity.

This technical guide provides a comprehensive examination of the potential tautomeric forms of this compound. While specific experimental studies on the tautomeric equilibrium of this particular molecule are not extensively documented in the available literature, this guide will leverage established principles of 1,2,4-triazole chemistry to provide a robust framework for its synthesis, characterization, and the investigation of its tautomeric behavior. We will delve into the theoretical underpinnings of its tautomerism, present plausible methodologies for its structural elucidation, and outline computational workflows to predict the relative stability of its various forms.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of a proton among the nitrogen atoms of the triazole ring. The primary annular tautomers are the 1H, 2H, and 4H forms. The presence of the phenyl group at the N1 position restricts the tautomerism to the remaining nitrogen atoms. Therefore, for the N-phenyl substituted ring, we can consider the following key tautomeric possibilities.

Additionally, the carboxylic acid group can exhibit keto-enol tautomerism, although the keto form is overwhelmingly favored.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible route can be constructed based on established methods for the synthesis of analogous 1,2,4-triazole derivatives.[3] A common and effective method involves the cyclization of an appropriate intermediate derived from phenylhydrazine.

Proposed Synthetic Protocol:

-

Formation of Phenylhydrazide: React phenylhydrazine with an excess of ethyl oxalate at elevated temperatures to form the corresponding phenylhydrazide.

-

Reaction with Formamide: The resulting phenylhydrazide is then heated with an excess of formamide. This step leads to the cyclization and formation of the 1,2,4-triazole ring, yielding the ethyl ester of this compound.

-

Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Acidification: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Structural Characterization

The unambiguous characterization of this compound and the identification of its predominant tautomeric form rely on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons and the triazole ring proton. The chemical shift of the triazole C-H proton will be sensitive to the electronic environment and thus can provide clues about the predominant tautomer. The acidic proton of the carboxylic acid will likely appear as a broad singlet.[1][4][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the triazole ring, and the carboxyl group. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.[4][5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, C=N and N-N stretching vibrations of the triazole ring, and C-H vibrations of the aromatic ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[6]

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [7] |

| Molecular Weight | 189.17 g/mol | [7] |

| Appearance | Solid | [7] |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form present in the solid state. It provides precise information about bond lengths, bond angles, and the location of hydrogen atoms, allowing for the unambiguous identification of the protonated nitrogen atom in the triazole ring.

Investigation of Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be investigated through both experimental and computational approaches.

Experimental Approach

The position of the tautomeric equilibrium is often influenced by the solvent. Spectroscopic techniques can be employed to study these solvent effects.

-

UV-Vis Spectroscopy: The different tautomers are expected to have distinct electronic absorption spectra. By recording UV-Vis spectra in a range of solvents with varying polarities, it may be possible to observe shifts in the absorption maxima, indicating a change in the predominant tautomeric form.[8]

-

NMR Spectroscopy: As mentioned, the chemical shifts in both ¹H and ¹³C NMR are sensitive to the tautomeric form. Running NMR experiments in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) can reveal changes in the chemical shifts, providing insight into the solvent-dependent equilibrium.

Computational Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism.[9][10][11] These methods can predict the relative stabilities of the different tautomers in the gas phase and in solution.

Typical Computational Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)).[8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Effects: To model the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[9] This allows for the calculation of the relative energies of the tautomers in different solvents.

-

Analysis: The relative Gibbs free energies of the tautomers are compared to determine the most stable form under different conditions.

Conclusion

References

-

Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2015). Journal of Molecular Modeling, 21(1), 19. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390, 020065. [Link]

-

Supporting Information for "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water". (n.d.). The Royal Society of Chemistry. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1895-1906. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). [Link]

-

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. [Link]

-

Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1157. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). Al-Nahrain Journal of Science, 26(1), 1-8. [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71, 1-18. [Link]

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2021). Molbank, 2021(4), M1288. [Link]

-